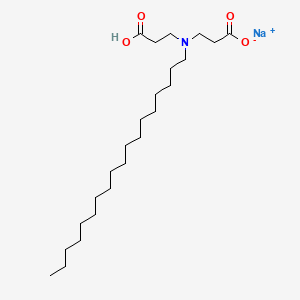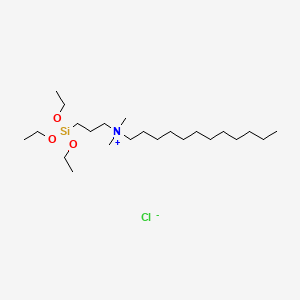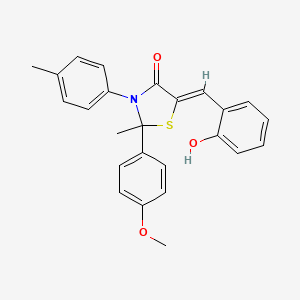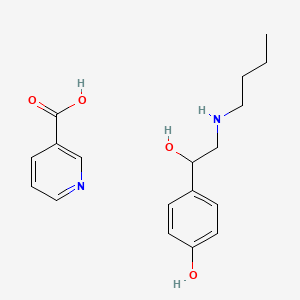
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate is an organic compound with the molecular formula C16H28O2. It is an ester formed from the reaction of octanoic acid and a terpenoid alcohol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate typically involves the esterification of octanoic acid with 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield octanoic acid and the corresponding alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octanoic acid and 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. In biological systems, the compound may exert its effects through interactions with cellular membranes and proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl acetate: Another ester with a similar structure but different acid component.
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl butanoate: Similar ester with butanoic acid instead of octanoic acid.
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl propanoate: Similar ester with propanoic acid.
Uniqueness
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate is unique due to its specific combination of a long-chain fatty acid (octanoic acid) and a terpenoid alcohol. This combination imparts distinct physicochemical properties, such as its fragrance profile and solubility characteristics, making it particularly valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
71648-35-6 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl octanoate |
InChI |
InChI=1S/C18H32O2/c1-5-6-7-8-9-10-17(19)20-18(3,4)16-13-11-15(2)12-14-16/h11,16H,5-10,12-14H2,1-4H3 |
InChI-Schlüssel |
UPGAHZUAKBEVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC(C)(C)C1CCC(=CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)



![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)







